1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
Description
1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a pyrrolidine-based heterocyclic compound featuring dual sulfonyl and benzoyl functionalities. Its structure comprises a pyrrolidine core substituted with a 5-bromo-2-chlorobenzoyl group at position 1 and a furan-2-ylmethanesulfonyl group at position 2. The bromo and chloro substituents on the benzoyl moiety enhance electron-withdrawing properties, while the furan ring contributes π-electron-rich characteristics.
Synthetic approaches for analogous compounds (e.g., sulfonated pyrrolidines) involve condensation reactions, sulfonylation, and cyclization steps. For instance, and describe methods for synthesizing furan- and pyrazole-containing derivatives using reagents like hydrazines, semicarbazides, and sulfonyl chlorides under reflux conditions . Structural confirmation typically employs IR and ¹H-NMR spectroscopy, as noted in .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4S/c17-11-3-4-15(18)14(8-11)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODIIJQRVAOVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves multiple steps:
Preparation of 5-bromo-2-chlorobenzoic acid: This can be achieved through a high-selectivity bromination process using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst.
Formation of 5-bromo-2-chlorobenzoyl chloride: The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with pyrrolidine: The 5-bromo-2-chlorobenzoyl chloride is reacted with pyrrolidine to form 1-(5-bromo-2-chlorobenzoyl)pyrrolidine.
Attachment of furan-2-yl methanesulfonyl group: Finally, the furan-2-yl methanesulfonyl group is introduced through a sulfonylation reaction using furan-2-yl methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include alcohols and reduced benzoyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in substituted benzoyl derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
- The furan-2-ylmethanesulfonyl group adds steric bulk and π-electron density.
- BI83589 : Replacing the benzoyl group with a 5-bromothiophene sulfonyl group introduces sulfur atoms, which may improve lipophilicity and metal-binding capacity. The thiophene’s aromaticity differs from benzoyl, altering electronic conjugation.
- Methoxy-Substituted Analogue : The methoxy group is electron-donating, reducing electrophilicity compared to the target’s chloro and bromo substituents. This compound lacks the furan moiety, simplifying its reactivity profile.
Physicochemical Properties
- Molecular Weight : The target compound (476.73 g/mol) is heavier than BI83589 (440.35 g/mol) and the methoxy analogue (320.20 g/mol), reflecting its complex substitution pattern.
- Solubility: The methoxy group in the analogue may improve aqueous solubility compared to the hydrophobic bromo/chloro groups in the target. BI83589’s thiophene could enhance solubility in non-polar solvents .
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